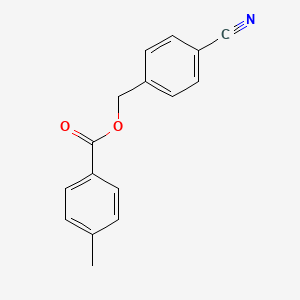

4-cyanobenzyl 4-methylbenzoate

CAS No.:

Cat. No.: VC10298451

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO2 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | (4-cyanophenyl)methyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C16H13NO2/c1-12-2-8-15(9-3-12)16(18)19-11-14-6-4-13(10-17)5-7-14/h2-9H,11H2,1H3 |

| Standard InChI Key | XMUBNHLDWOXVFC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Features

4-Cyanobenzyl 4-methylbenzoate belongs to the class of benzyl esters, featuring a 4-methyl substituent on the benzoic acid moiety and a 4-cyano group on the benzyl alcohol derivative. The compound’s systematic IUPAC name is methyl 4-[(4-cyanophenyl)methoxy]benzoate, reflecting its ester linkage between 4-methylbenzoic acid and 4-cyanobenzyl alcohol.

Table 1: Fundamental Molecular Properties

The electron-withdrawing cyano group at the para position of the benzyl moiety enhances the compound’s stability and reactivity in electrophilic substitution reactions . The methyl group on the benzoate ring contributes to steric effects, influencing crystallization behavior and solubility in organic solvents such as dichloroethane (DCE) and ethyl acetate .

Synthesis and Reaction Optimization

The synthesis of 4-cyanobenzyl 4-methylbenzoate typically involves esterification between 4-methylbenzoic acid and 4-cyanobenzyl alcohol under catalytic conditions. A notable method employs nickel(II) chloride glyme complex (NiCl₂·glyme) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as ligands in a dichloroethane (DCE) solvent system .

Table 2: Representative Synthesis Protocol

| Parameter | Conditions |

|---|---|

| Reactants | 4-Methylbenzoic acid, 4-Cyanobenzyl alcohol |

| Catalyst | NiCl₂·glyme (10 mol%) |

| Ligand | dtbbpy (12 mol%) |

| Base | Na₂CO₃ (1 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 30 °C |

| Irradiation | 2 × 3 W 365 nm LEDs |

| Reaction Time | 24 hours |

| Yield | 78% |

The reaction proceeds under an inert nitrogen atmosphere, with irradiation at 365 nm facilitating photoinduced electron transfer to activate the nickel catalyst . Post-reaction workup includes aqueous extraction, drying with anhydrous sodium sulfate, and purification via silica gel chromatography . This method achieves moderate yields (78%) and high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-cyanobenzyl 4-methylbenzoate (CDCl₃, 300 MHz) reveals distinct proton environments:

-

Aromatic Protons: Resonances at δ 7.98 (d, J = 8.2 Hz, 2H) and δ 7.27 (t, J = 4.0 Hz, 2H) correspond to the 4-methylbenzoate ring, while δ 7.69 (d, J = 8.3 Hz, 2H) and δ 7.55 (d, J = 8.5 Hz, 2H) arise from the 4-cyanobenzyl moiety .

-

Methylene Bridge: A singlet at δ 5.41 (s, 2H) confirms the presence of the benzyl CH₂ group .

-

Methyl Group: A singlet at δ 2.43 (s, 3H) corresponds to the para-methyl substituent on the benzoate ring .

Table 3: ¹³C NMR Data (CDCl₃, 75 MHz)

| Carbon Environment | δ (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 166.0 |

| Aromatic Carbons (Benzoate) | 144.1, 129.6, 129.1, 126.6 |

| Aromatic Carbons (Cyanobenzyl) | 141.4, 132.3, 128.1 |

| Nitrile Carbon (CN) | 118.5 |

| Methylene CH₂ | 65.1 |

| Methyl CH₃ | 21.6 |

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis (ESI+) confirms the molecular ion peak at m/z 252.1018 [M + H]⁺, consistent with the molecular formula C₁₆H₁₃NO₂ . The exact mass (263.0947 Da) aligns with theoretical calculations, validating the compound’s identity .

Functional Applications in Organic Synthesis

4-Cyanobenzyl 4-methylbenzoate serves as a key intermediate in electrochemically triggered deprotection reactions. The 4-cyanobenzyl group acts as an electroremovable protecting group for carboxylic acids and phosphates, enabling controlled release under reductive conditions . Applications include:

-

Protecting Group Strategy: The compound’s stability under acidic and basic conditions allows selective protection of hydroxyl and carboxyl groups during multistep syntheses .

-

Electrochemical Deprotection: Applied potentials (-2.0 V vs Ag/AgCl) cleave the benzyl ester bond, regenerating the parent carboxylic acid without side reactions .

-

Pharmaceutical Intermediates: Used in synthesizing prodrugs and bioactive molecules requiring temporally controlled activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume